2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine
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Overview
Description
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 6-position and an ethanamine side chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: Similar structure but lacks the methyl group at the 6-position.
1-(2-Methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-heptan-1-one: Contains additional functional groups and a longer side chain.
Uniqueness
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10-4-5-12-11(9-10)3-2-7-14(12)8-6-13/h4-5,9H,2-3,6-8,13H2,1H3 |
InChI Key |
GUZNTAUIXIBYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CCN |
Origin of Product |
United States |
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